|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[OH:9]O>CO>[C:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-:9])=[CH:5][CH:4]=1)#[N:2]
|
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
substituted pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
substituted pyridine N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
of the material obtained
|
|
Type
|
ADDITION
|
|
Details
|
were added to a mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was kept at 60° C.
|
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under vacuum
|
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=[N+](C=C1)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |